3,4-Dimethyl-3'-methoxybenzophenone

Description

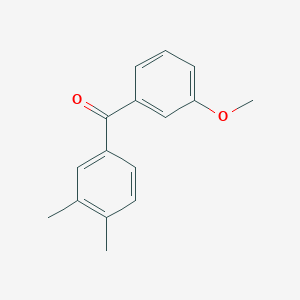

3,4-Dimethyl-3'-methoxybenzophenone is a substituted benzophenone derivative characterized by two methyl groups at positions 3 and 4 on one benzene ring and a methoxy group at position 3' on the second benzene ring. Benzophenones are widely used as intermediates in pharmaceuticals, UV stabilizers, and fine chemicals due to their aromatic ketone structure, which allows for diverse functionalization.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-14(9-12(11)2)16(17)13-5-4-6-15(10-13)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSSOWSGGCBGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640556 | |

| Record name | (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-73-9 | |

| Record name | (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,4-Dimethyl-3’-methoxybenzophenone involves several steps. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

3,4-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

Photoprotection in Cosmetics

UV Absorption Properties

3,4-Dimethyl-3'-methoxybenzophenone is widely used as a UV filter in sunscreens and other cosmetic products. Its effectiveness lies in its ability to absorb UV radiation, thus protecting the skin from harmful effects such as sunburn and long-term skin damage. The compound's absorption spectrum typically covers both UVA and UVB ranges, which is crucial for comprehensive sun protection .

Safety Assessments

The safety of benzophenones, including this compound, has been evaluated by various health authorities. For instance, a report by the Cosmetic Ingredient Review (CIR) concluded that certain benzophenones are safe for topical application at specified concentrations . This regulatory backing supports its continued use in consumer products.

Industrial Applications

Plastics and Coatings

Beyond cosmetics, this compound is employed in the formulation of plastics and coatings. Its role as a UV stabilizer helps enhance the durability of materials exposed to sunlight. This application is particularly relevant in outdoor products such as garden furniture and automotive parts .

Case Studies

Research has demonstrated that incorporating this compound into polymer matrices significantly improves their resistance to UV-induced degradation. For example, studies have shown that films containing benzophenones exhibit enhanced longevity and performance when subjected to accelerated weathering tests .

Research Insights

Toxicological Studies

Various studies have investigated the toxicological profile of this compound. A notable study assessed its metabolic pathways in soil microorganisms, revealing insights into its environmental fate and potential biodegradability . Understanding these pathways is essential for evaluating the ecological impact of its widespread use.

Regulatory Perspectives

The National Toxicology Program (NTP) has also conducted assessments regarding the safety of UV filters like this compound. Their findings contribute to a growing body of literature that informs regulatory decisions on the use of such compounds in consumer products .

Summary Table: Applications and Properties

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3’-methoxybenzophenone involves the absorption of UV radiation, which prevents the radiation from penetrating the skin and causing damage. The compound absorbs UVB and UVA rays, converting the energy into less harmful forms such as heat. This protective effect is due to the presence of the benzophenone core, which is highly effective at absorbing UV radiation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 3,4-Dimethyl-3'-methoxybenzophenone and related compounds:

*Molecular weight estimated based on structural similarity to 4-Methoxy-3,3'-dimethylbenzophenone .

Substituent Effects on Physicochemical Behavior

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy (-OCH₃) and methyl (-CH₃) groups in this compound are electron-donating, enhancing the compound's lipophilicity and stability under acidic conditions. In contrast, nitro (-NO₂) or chloro (-Cl) substituents (e.g., in 3,4-Dimethyl-3'-nitrobenzophenone or 4-Chloro-3',4'-dimethoxybenzophenone) increase electrophilicity, making these compounds more reactive in substitution reactions . Hydroxy (-OH) groups in 3,4-Dihydroxybenzophenone confer high polarity, increasing solubility in aqueous and polar solvents compared to the target compound .

- Melting Points: Symmetry and intermolecular forces significantly influence melting points.

Key Research Findings and Discrepancies

- The nitro derivative (3,4-Dimethyl-3'-nitrobenzophenone) may require nitration under controlled conditions to avoid over-oxidation .

- Analytical Data Gaps: Melting points and exact solubility data for this compound are absent in the evidence, necessitating extrapolation from structurally similar compounds .

Biological Activity

3,4-Dimethyl-3'-methoxybenzophenone, also known as Methoxyphenone or NK-049, is a compound belonging to the benzophenone family. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique molecular structure that includes two aromatic rings connected by a carbonyl group. Its chemical formula is , and it exhibits properties that make it suitable for various applications, including as a UV filter in sunscreens and as a potential therapeutic agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound has notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action involves the activation of caspases and the modulation of Bcl-2 family proteins.

A recent study reported that treatment with this compound resulted in:

- Inhibition of cell proliferation : A reduction in cell viability was observed with an IC50 value of approximately 25 µM for MCF-7 cells.

- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

These findings highlight the compound's potential as a chemotherapeutic agent .

The biological activities of this compound are attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression.

- DNA Interaction : It has been suggested that benzophenones can intercalate into DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential use in treating resistant infections.

Case Study 2: Cancer Treatment

A preclinical study involving xenograft models showed that administration of this compound significantly reduced tumor size in mice bearing MCF-7 tumors compared to controls. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, this compound exhibits low toxicity profiles. Further studies are needed to fully understand its safety margins and potential side effects in humans .

Q & A

Q. Table 1: Key Spectral Data for Reference

| Technique | Expected Signals | Reference Compound |

|---|---|---|

| ¹H NMR | δ 2.3 (CH₃), δ 3.9 (OCH₃) | 4-Methoxybenzophenone |

| HPLC Retention | ~12.5 min (C18, 70% acetonitrile) | Benzophenone-3 |

Basic Research: Solubility and Purification

Q: What solvents are optimal for dissolving this compound, and how can crystallization be achieved? A:

- Solubility Profile :

Advanced Research: Stability Under Environmental Conditions

Q: How does this compound degrade under UV exposure or elevated temperatures? A:

- Methodological Framework :

- Photostability : Expose to UV-B (280–315 nm) and analyze degradation via LC-MS. Benzophenone-3 showed 40% degradation after 24 hrs under similar conditions .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Related benzophenones decompose at >200°C .

- Byproduct Identification : Degradation products (e.g., demethylated derivatives) can be identified using HRMS and compared to synthetic standards .

Advanced Research: Environmental Analysis in Complex Matrices

Q: What extraction and detection methods are suitable for trace analysis of this compound in environmental samples? A:

- Workflow :

- Solid-Phase Extraction (SPE) : Use C18 cartridges for water samples. Recovery rates >80% were reported for benzophenone-3 in river water .

- LC-MS/MS : Employ a triple quadrupole MS with MRM mode (e.g., transition m/z 270→135 for quantification). Limit of detection (LOD) can reach 0.1 ng/L .

- Matrix Effects : Validate with isotopically labeled internal standards (e.g., ¹³C-benzophenone) to correct for signal suppression .

Advanced Research: Computational Modeling of Reactivity

Q: How can DFT calculations predict the reactivity of this compound in photochemical reactions? A:

- Protocol :

- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) to model ground-state structures. Compare with crystallographic data from similar compounds .

- Excited-State Dynamics : TD-DFT simulations can predict absorption spectra. For example, methoxy groups redshift λmax by ~20 nm compared to unsubstituted benzophenones .

- Validation : Cross-check with experimental UV-Vis spectra (e.g., λmax ~290 nm in ethanol) .

Advanced Research: Resolving Spectral Data Contradictions

Q: How should researchers address discrepancies in NMR or MS data for this compound? A:

- Troubleshooting Steps :

- Isomer Identification : Check for positional isomers (e.g., 3,4- vs. 4,4'-substitution) using NOESY or COSY NMR .

- Impurity Profiling : Compare HPLC retention times with synthetic byproducts (e.g., demethylated derivatives) .

- Collaborative Databases : Cross-reference with NIST Chemistry WebBook for benzophenone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.